1,4-Cyclooctadiene

Description

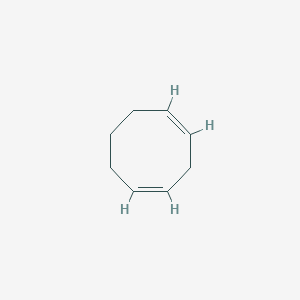

Structure

2D Structure

3D Structure

Properties

CAS No. |

1073-07-0 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(1Z,4Z)-cycloocta-1,4-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |

InChI Key |

DNZZPKYSGRTNGK-PQZOIKATSA-N |

SMILES |

C1CC=CCC=CC1 |

Isomeric SMILES |

C1C/C=C\C/C=C\C1 |

Canonical SMILES |

C1CC=CCC=CC1 |

Other CAS No. |

16327-22-3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,4-Cyclooctadiene from 1,5-Cyclooctadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-cyclooctadiene from its isomer, 1,5-cyclooctadiene. The isomerization is a critical transformation in organic synthesis, enabling access to a versatile intermediate for the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document details the primary catalytic methods for this conversion, presents quantitative data for key reactions, provides explicit experimental protocols, and visualizes the underlying reaction mechanisms and workflows.

Introduction

1,5-Cyclooctadiene (1,5-COD) is a readily available and inexpensive starting material, typically synthesized through the dimerization of butadiene.[1] Its conversion to this compound (1,4-COD) is of significant interest as 1,4-COD serves as a valuable precursor in various organic transformations. The isomerization is most effectively achieved through transition metal catalysis, with nickel and iridium-based systems demonstrating notable efficacy and selectivity. This guide will focus on these catalytic approaches, providing the necessary data and procedures for their successful implementation in a laboratory setting.

Catalytic Isomerization of 1,5-Cyclooctadiene

The isomerization of 1,5-cyclooctadiene to this compound is predominantly achieved through the use of transition metal catalysts. Nickel and iridium complexes have been shown to be particularly effective.

Nickel-Catalyzed Isomerization

A highly selective method for the synthesis of this compound involves the use of a nickel-based catalyst system. Specifically, the combination of bis(acetylacetonato)nickel(II) [Ni(acac)₂], triethyldialuminum trichloride [Et₃Al₂Cl₃], and a phosphorus ligand has been demonstrated to achieve high selectivity for 1,4-COD.[2] The choice of the phosphorus ligand is crucial for directing the reaction towards the desired isomer.

Quantitative Data for Nickel-Catalyzed Isomerization [2]

| Catalyst System | Ligand | Temp. (°C) | Conversion (%) | Selectivity for 1,4-COD (%) |

| Ni(acac)₂–Et₃Al₂Cl₃–Phosphorus Ligand | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | -30 | 66 | 93 |

| Ni(acac)₂–Et₃Al₂Cl₃–Phosphorus Ligand | Triphenyl phosphite | 0 | 75 | 85 |

| Ni(acac)₂–Et₃Al₂Cl₃–Phosphorus Ligand | Triphenylphosphine | 0 | 80 | 30 |

Iridium-Catalyzed Isomerization

Iridium complexes have also been employed to catalyze the isomerization of 1,5-cyclooctadiene. Mechanistic studies suggest that the process can be initiated by an iridium-hydride species.[3][4] The presence of a Brønsted acid, such as acetic acid, can facilitate the formation of the active catalyst and promote the isomerization.[3][4]

Quantitative Data for Iridium-Catalyzed Isomerization [4]

| Catalyst System | Acid | Temp. (°C) | Time | Yield of Isomerized Product (%) |

| [Ir(2,2'-bipy)(cod)]PF₆ | Acetic Acid (50 mol%) | 80 | 18 days | Traces |

| [Ir(2,2'-bipy)(cod)]PF₆ | Trifluoroacetic Acid | 80 | - | Good |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for the catalytic isomerization of 1,5-cyclooctadiene.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol for Nickel-Catalyzed Isomerization[2]

This protocol is based on the highly selective isomerization using a nickel-phosphite catalyst system.

Materials:

-

Bis(acetylacetonato)nickel(II) [Ni(acac)₂]

-

Triethyldialuminum trichloride [Et₃Al₂Cl₃]

-

4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

-

1,5-Cyclooctadiene (1,5-COD)

-

Toluene (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Ni(acac)₂ in anhydrous toluene.

-

Cool the solution to the desired temperature (e.g., -30 °C) using a suitable cooling bath.

-

Add the phosphorus ligand (4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane) to the solution with stirring.

-

Slowly add the triethyldialuminum trichloride solution in toluene to the reaction mixture. The molar ratio of Ni:Al₂:P should be approximately 1:10:3.

-

After the addition of the activator, add the 1,5-cyclooctadiene to the catalyst mixture. The ratio of 1,5-COD to Ni can be around 500:1.

-

Maintain the reaction at -30 °C and monitor the progress by gas chromatography (GC).

-

The reaction may stop before completion due to catalyst deactivation by the product.

-

Upon reaching the desired conversion, quench the reaction by the slow addition of a small amount of water or isopropanol.

-

Allow the mixture to warm to room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting mixture of cyclooctadiene isomers by fractional distillation to isolate the this compound.

Reaction Mechanisms

The isomerization of 1,5-cyclooctadiene to its 1,4-isomer catalyzed by transition metals is believed to proceed through a metal-hydride addition and elimination pathway.

Proposed Mechanism for Nickel-Catalyzed Isomerization

The following diagram illustrates a plausible mechanism for the nickel-catalyzed isomerization.

Caption: Proposed mechanism for nickel-catalyzed isomerization.

This mechanism involves the initial coordination of the 1,5-cyclooctadiene to the active nickel-hydride catalyst. This is followed by the insertion of the nickel-hydride bond across one of the double bonds. A subsequent β-hydride elimination from an adjacent carbon atom leads to the formation of the more stable this compound and regenerates the nickel-hydride catalyst.

Conclusion

The synthesis of this compound from 1,5-cyclooctadiene is a well-established transformation that relies heavily on transition metal catalysis. Nickel-based systems, particularly those employing specific phosphite ligands, offer high selectivity under mild conditions. While iridium catalysts are also effective, the nickel-catalyzed route appears more synthetically useful for achieving high yields of the desired 1,4-isomer. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform and optimize this important isomerization reaction in their own laboratories.

References

An In-depth Technical Guide on the Isomerization of 1,4-Cyclooctadiene

For Researchers, Scientists, and Drug Development Professionals

The isomerization of 1,4-cyclooctadiene is a pivotal chemical transformation that yields various isomers, most notably the conjugated 1,3-cyclooctadiene and the thermodynamically more stable 1,5-cyclooctadiene. The ability to selectively interconvert these isomers is of significant interest in organic synthesis, as each isomer possesses unique reactivity and utility as a precursor in the synthesis of complex molecules and materials. This technical guide provides a comprehensive overview of the core mechanisms governing the isomerization of this compound, focusing on transition metal-catalyzed, thermal, and photochemical pathways.

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of rhodium, iridium, ruthenium, and molybdenum, are highly effective catalysts for the isomerization of this compound. The primary product of these catalyses is typically the more stable 1,5-cyclooctadiene. The isomerization generally proceeds through two principal mechanistic pathways: the hydride addition-elimination mechanism and the π-allyl mechanism.

Hydride Addition-Elimination Mechanism

This mechanism is common for transition metal catalysts that can readily form a metal-hydride species. The catalytic cycle involves the following key steps:

-

Olefin Coordination: The this compound substrate coordinates to the metal center.

-

Hydride Insertion (Hydrometallation): The metal-hydride bond adds across one of the double bonds of the coordinated diene, forming a metal-alkyl intermediate.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the metal-carbon bond is eliminated, reforming a double bond in a new position and regenerating the metal-hydride.

-

Olefin Dissociation: The isomerized cyclooctadiene product dissociates from the metal center, allowing for a new catalytic cycle.

The regioselectivity of the hydride insertion and the direction of the β-hydride elimination determine the final isomer produced.

π-Allyl Mechanism

This pathway is prevalent for metals that can readily form π-allyl complexes. The key steps are:

-

Olefin Coordination: The this compound coordinates to the metal center.

-

Allylic C-H Activation: The metal center activates an allylic C-H bond, leading to the formation of a π-allyl metal hydride intermediate.

-

Reductive Elimination: The hydride ligand adds to the π-allyl moiety at a different position, resulting in an isomerized diene that remains coordinated to the metal.

-

Olefin Dissociation: The isomerized product dissociates, regenerating the active catalyst.

Quantitative Data for Transition Metal-Catalyzed Isomerization

The isomerization of cyclooctadienes is often studied starting from the readily available 1,5-isomer. However, the principles and catalytic systems are applicable to the isomerization of this compound. In Rh(I), Ir(I), Ru(II), and Mo(0) systems, coordinated dienes typically rearrange to the more stable 1,5-cyclooctadiene.[1]

| Catalyst System | Substrate | Product(s) | Temp. (°C) | Time (h) | Yield/Selectivity | Reference |

| Ni(acac)₂–Et₃Al₂Cl₃–P(O-o-tolyl)₃ | 1,5-Cyclooctadiene | This compound | -30 | - | 93% selectivity at 66% conversion | [2] |

| [Ir(cod)(vegiⁿPr)]PF₆ / TFA | 1,5-Cyclooctadiene | Isomerized complex | RT | - | Intermediate isolated | [3] |

| RuHCl(CO)(PPh₃)₃ | 1,4-Cyclohexadiene | 1,3-Cyclohexadiene | Neat | 1 | High conversion | [4] |

Note: Data for the direct isomerization of this compound is sparse in the literature; the table includes relevant examples of cyclooctadiene and cyclohexadiene isomerization to illustrate typical conditions and outcomes.

Experimental Protocol: Ruthenium-Catalyzed Isomerization of 1,4-Cyclohexadiene to 1,3-Cyclohexadiene

This protocol for the isomerization of 1,4-cyclohexadiene can serve as a representative procedure for the analogous transformation of this compound.[4]

Materials:

-

1,4-Cyclohexadiene

-

RuHCl(CO)(PPh₃)₃ (Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II))

-

Anhydrous, deoxygenated solvent (e.g., toluene), if not running neat

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon inert gas supply

-

Magnetic stirrer and heating plate

-

Gas chromatograph (GC) or NMR spectrometer for analysis

Procedure:

-

A Schlenk flask equipped with a magnetic stir bar is charged with RuHCl(CO)(PPh₃)₃. The amount of catalyst can be varied, with substrate-to-catalyst ratios as high as 5000:1 being effective.[4]

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Degassed 1,4-cyclohexadiene is added to the flask via syringe. The reaction can be run neat.[4]

-

The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperatures) for a specified time (e.g., 1 hour).[4]

-

The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR to determine the conversion of 1,4-cyclohexadiene and the formation of 1,3-cyclohexadiene.

-

Upon completion, the product can be isolated by distillation directly from the reaction mixture.

Analysis:

-

GC Analysis: A capillary column suitable for hydrocarbon separation is used. The retention times of 1,4-cyclohexadiene and 1,3-cyclohexadiene are determined using authentic standards.

-

NMR Analysis: ¹H NMR spectroscopy can be used to monitor the disappearance of the signals corresponding to the olefinic protons of the 1,4-isomer and the appearance of the characteristic signals for the conjugated 1,3-isomer.

Thermal Isomerization

The thermal isomerization of this compound can lead to the formation of 1,3-cyclooctadiene. This process is often studied in the context of the thermal electrocyclic ring-opening of bicyclo[4.2.0]oct-7-ene, which exists in equilibrium with cis,trans-1,3-cyclooctadiene, a transient intermediate that can then isomerize to the more stable cis,cis-1,3-cyclooctadiene.[5][6]

The direct thermal isomerization of this compound to 1,3-cyclooctadiene likely proceeds through a[5][7]-hydride shift, a pericyclic reaction.

Quantitative Data for Thermal Isomerization

Kinetic studies on the thermal isomerization of bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene at 250 °C provide insights into the energetics of related processes. The rate constant for this isomerization is reported as 1.2 x 10⁻⁴ s⁻¹.[5] The activation energy for the thermal isomerization of cis-cyclooctene to 1,7-octadiene is 54.6 kcal/mol, which is consistent with a concerted retro-ene mechanism.[8]

| Reaction | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |

| Bicyclo[4.2.0]oct-7-ene → 1,3-Cyclooctadiene | 250 | 1.2 x 10⁻⁴ | - | [5] |

| cis-Cyclooctene → 1,7-Octadiene | 337-818 | log(k) = 13.8 - 54.6/(4.576T/1000) | 54.6 | [8] |

Photochemical Isomerization

Photochemical isomerization provides a pathway to access different isomers of cyclooctadiene that may not be favored under thermal conditions. Upon UV irradiation, this compound can undergo isomerization to other cyclic dienes or undergo intramolecular cycloadditions.

The photochemical behavior of the related cis,cis-1,3-cyclooctadiene has been studied, revealing two main reaction pathways upon photoexcitation:

-

Cis-trans isomerization: Formation of the strained cis,trans-1,3-cyclooctadiene.

-

Electrocyclic ring closure: Formation of bicyclo[4.2.0]oct-7-ene.[7]

It is plausible that this compound would exhibit similar reactivity, potentially leading to 1,3-cyclooctadiene via a photochemically induced[5][9]-hydride shift or other rearrangements.

Quantitative Data for Photochemical Isomerization

Quantum yields for the photoisomerization of cis,cis-1,3-cyclooctadiene have been predicted. These values provide an estimate of the efficiency of the different photochemical pathways.

| Starting Material | Product | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| cis,cis-1,3-Cyclooctadiene | cis,trans-1,3-Cyclooctadiene | 224 | 0.28 | |

| cis,cis-1,3-Cyclooctadiene | cis-Bicyclo[4.2.0]oct-7-ene | 224 | 0.01 | |

| cis,cis-1,3-Cyclooctadiene | cis-Bicyclo[4.2.0]oct-7-ene | 266 (pulsed laser) | ~0.01 | [10] |

Conclusion

The isomerization of this compound is a versatile transformation that can be controlled through the choice of catalyst and reaction conditions. Transition metal catalysis offers an efficient route to the thermodynamically stable 1,5-isomer, proceeding through well-established hydride addition-elimination or π-allyl mechanisms. Thermal methods can induce rearrangement to the conjugated 1,3-isomer, often involving pericyclic reactions. Photochemical isomerization opens up pathways to other isomers and cycloadducts that may be inaccessible through other means. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals aiming to utilize these cyclic dienes as building blocks in complex molecular synthesis. Further research focusing on the direct isomerization of this compound would be beneficial to provide more detailed quantitative data and optimized experimental protocols.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. web.iitd.ac.in [web.iitd.ac.in]

- 6. Deuterium kinetic isotope effects and mechanism of the thermal isomerization of bicyclo[4.2.0]oct-7-ene to 1,3-cyclooctadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,4-Cyclooctadiene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclooctadiene is a cyclic olefin that, along with its isomers, serves as a versatile building block in organic synthesis and a valuable ligand in organometallic chemistry. Its unique eight-membered ring structure and the presence of two double bonds make it a substrate for a variety of chemical transformations, including isomerizations, cycloadditions, and polymerizations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in the context of materials science and drug development.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic hydrocarbon odor. The (Z,Z)- or cis,cis-isomer is the most common form. Its physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂ | [1][2] |

| Molecular Weight | 108.18 g/mol | [1][2] |

| CAS Number | 1073-07-0 | [3][4] |

| Appearance | Colorless liquid | |

| Odor | Strong |

Physicochemical Data

| Property | Value | Reference(s) |

| Density | 0.8754 g/cm³ | |

| Boiling Point | 145-147 °C | [5] |

| Melting Point | -53 °C (220 K) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents | |

| Refractive Index | 1.4915 |

Spectral Data

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~5.5-5.7 (m, 4H, =CH), ~2.2-2.4 (m, 8H, -CH₂-) | |

| ¹³C NMR (CDCl₃) | δ ~129-130 (=CH), ~26-29 (-CH₂) | |

| Infrared (IR) | C-H stretch (alkene) ~3015 cm⁻¹, C=C stretch ~1650 cm⁻¹ | |

| Mass Spectrometry | M⁺ at m/z = 108 | [4] |

Synthesis and Isomerization

This compound is often synthesized from its more readily available isomer, 1,5-cyclooctadiene, or from 1,3-cyclooctadiene.

Isomerization of 1,5-Cyclooctadiene to this compound

The isomerization of 1,5-cyclooctadiene to the 1,4-isomer can be achieved using various transition metal catalysts.

Caption: Isomerization of 1,5-cyclooctadiene to this compound.

Experimental Protocol: Isomerization of 1,5-Cyclooctadiene [6]

This protocol describes the selective isomerization of 1,5-cyclooctadiene to this compound using a nickel-based catalyst system.

Materials:

-

Bis(acetylacetonato)nickel(II) [Ni(acac)₂]

-

Triethyldialuminum trichloride (Et₃Al₂Cl₃)

-

4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (L-3)

-

1,5-Cyclooctadiene (1,5-COD)

-

Toluene, anhydrous

Procedure:

-

In a glovebox, a Schlenk flask is charged with Ni(acac)₂ and the phosphorus ligand (L-3) in a 1:3 molar ratio in anhydrous toluene.

-

The mixture is cooled to -30 °C.

-

A solution of Et₃Al₂Cl₃ in toluene (Ni:Al₂ molar ratio of 1:10) is added dropwise to the catalyst mixture.

-

1,5-Cyclooctadiene is then added to the catalyst solution. The reaction progress is monitored by gas chromatography.

-

Upon completion, the reaction is quenched by the addition of a small amount of isopropanol.

-

The product mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by fractional distillation to yield pure this compound.

Synthesis from 1,3-Cyclooctadiene via Bromination and Reduction

A facile synthesis of this compound involves the allylic bromination of 1,3-cyclooctadiene followed by reduction.

Caption: Synthesis of this compound from 1,3-cyclooctadiene.

Experimental Protocol: Synthesis from 1,3-Cyclooctadiene [7]

Materials:

-

1,3-Cyclooctadiene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether, anhydrous

-

Aqueous silver nitrate (AgNO₃) solution (50%)

-

Aqueous sodium hydroxide (NaOH) solution

Procedure:

Part A: Allylic Bromination

-

A mixture of 1,3-cyclooctadiene, NBS, and a catalytic amount of benzoyl peroxide in CCl₄ is heated to reflux.

-

The reaction is monitored for the consumption of NBS.

-

After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure to yield a mixture of bromocyclooctadienes.

Part B: Reduction

-

The crude bromocyclooctadiene mixture is dissolved in anhydrous diethyl ether and added dropwise to a stirred suspension of LiAlH₄ in diethyl ether.

-

The reaction mixture is refluxed overnight.

-

After cooling, the excess LiAlH₄ is carefully quenched by the sequential addition of water and aqueous NaOH.

-

The resulting solids are removed by filtration, and the ethereal solution is dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation to yield a mixture of 1,3- and this compound.

Part C: Separation

-

The mixture of dienes is treated with an aqueous solution of silver nitrate (50%). The 1,4-isomer selectively forms a silver nitrate complex, which precipitates or partitions into the aqueous phase.

-

The aqueous layer containing the silver complex is separated and treated with an aqueous sodium hydroxide solution to regenerate the this compound.

-

The liberated this compound is extracted with ether, washed with water, dried, and purified by distillation.

Chemical Reactivity

This compound undergoes a variety of chemical reactions, including isomerization, polymerization, and additions to the double bonds.

Ring-Opening Metathesis Polymerization (ROMP)

This compound can undergo ROMP in the presence of a suitable catalyst, such as a Grubbs catalyst, to produce polybutadiene.

Caption: Experimental workflow for the ROMP of this compound.

Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP) [8]

Materials:

-

Grubbs' second-generation catalyst

-

This compound

-

Dichloromethane (CH₂Cl₂), dry and degassed

-

Ethyl vinyl ether

-

Methanol

Procedure:

-

A solution of the Grubbs' catalyst in dry, degassed CH₂Cl₂ is prepared under an inert atmosphere (e.g., nitrogen).

-

This compound is added to the rapidly stirring catalyst solution.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 30 minutes).

-

The polymerization is terminated by the addition of ethyl vinyl ether, and the mixture is stirred for an additional period (e.g., 60 minutes).

-

The polymer is precipitated by adding the reaction solution dropwise to a large volume of rapidly stirring methanol.

-

The precipitated polybutadiene is collected by filtration, washed with methanol, and dried under vacuum.

Epoxidation

The double bonds of this compound can be epoxidized using peroxy acids to form the corresponding mono- and diepoxides.

Experimental Protocol: Epoxidation

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

Procedure:

-

This compound is dissolved in CH₂Cl₂ and cooled in an ice bath.

-

A solution of m-CPBA in CH₂Cl₂ is added dropwise to the stirred solution of the diene. The amount of m-CPBA can be controlled to favor mono- or diepoxidation.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then washed successively with saturated aqueous sodium sulfite solution (to destroy excess peroxy acid), saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the epoxide(s).

Bromination

Addition of bromine across the double bonds of this compound yields dibromo- and tetrabromocyclooctane derivatives.

Experimental Protocol: Bromination [7]

Materials:

-

This compound

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Aqueous sodium thiosulfate solution

Procedure:

-

This compound is dissolved in CCl₄ and cooled in an ice bath.

-

A solution of bromine in CCl₄ is added dropwise to the stirred solution of the diene until a faint bromine color persists.

-

The reaction mixture is stirred for a short period at 0 °C.

-

The excess bromine is quenched by washing with an aqueous sodium thiosulfate solution.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the brominated product. Further purification can be achieved by recrystallization or chromatography if necessary.

Relevance to Drug Development and Materials Science

While this compound itself is not known to possess significant biological activity, its derivatives and its role as a ligand in metal complexes are of considerable interest to researchers and drug development professionals.

As a Synthetic Precursor

This compound is a versatile starting material for the synthesis of more complex molecules with potential biological activity. The eight-membered ring can be functionalized or rearranged to create novel scaffolds for medicinal chemistry. For instance, derivatives of cyclooctadiene have been used to synthesize heteroadamantanes, which are three-dimensional structures that can serve as rigid scaffolds in drug design.[8] The introduction of heteroatoms into the adamantane cage can improve physicochemical properties such as solubility and lipophilicity.

As a Ligand in Bioactive Metal Complexes

Cyclooctadiene is a widely used ligand in organometallic chemistry. Metal complexes containing cyclooctadiene ligands have been investigated for their catalytic and biological properties. In the context of drug development, platinum complexes bearing cyclooctadiene ligands have shown significant cytotoxicity against various cancer cell lines, in some cases exceeding the activity of the well-known anticancer drug cisplatin.[6] The cyclooctadiene ligand in these complexes can influence their stability, solubility, and interaction with biological targets.

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry. Its physical and chemical properties are well-characterized, and a variety of synthetic routes and reactions have been developed. While not a drug itself, its importance in materials science through polymerization and its role as a precursor and ligand in the synthesis of potentially bioactive molecules make it a compound of significant interest to the scientific community, including those in the field of drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the chemistry of this fascinating molecule.

References

- 1. This compound | C8H12 | CID 136838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (Z,Z)- | C8H12 | CID 5367363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound. | 1073-07-0 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. Cyclooctadiene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Thermochemical Properties of 1,4-Cyclooctadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,4-cyclooctadiene. The information is compiled from peer-reviewed literature and established chemical databases, with a focus on experimental findings. Where experimental data is unavailable, calculated values are presented with clear attribution. This document is intended to serve as a valuable resource for professionals in research and development who require accurate thermochemical parameters for this compound.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and potential applications in chemical synthesis and materials science. The following tables summarize the key quantitative data available for this compound.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | State | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -30.55 | kJ/mol | Gas | Calculated (Joback Method) | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 84.36 | kJ/mol | Gas | Calculated (Joback Method) | [1] |

Note: The values for the standard enthalpy and Gibbs free energy of formation are calculated estimates and should be used with this consideration in mind. Experimental determination of these values is encouraged for high-precision applications.

Table 2: Enthalpy of Reaction

| Reaction | ΔrH° | Units | Conditions | Method | Reference |

| Hydrogenation to Cyclooctane | -217.9 ± 1.2 | kJ/mol | Liquid Phase (Glacial Acetic Acid) | Calorimetry of Hydrogenation (Chyd) | [2] |

| Isomerization to 1,5-Cyclooctadiene | -2.8 ± 0.8 | kJ/mol | Liquid Phase | Equilibration (Eqk) | [3] |

| Isomerization to 1,3-Cyclooctadiene | 16.4 ± 1.4 | kJ/mol | Liquid Phase | Equilibration (Eqk) | [3] |

Table 3: Phase Change and Other Thermochemical Properties

| Property | Value | Units | Method | Reference |

| Normal Melting Point (Tfus) | 220 | K | N/A | [4][5] |

| Enthalpy of Fusion (ΔfusH°) | 5.48 | kJ/mol | Calculated (Joback Method) | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 35.07 | kJ/mol | Calculated (Joback Method) | [1] |

| Ionization Energy (IE) | 8.5 | eV | Photoelectron Spectroscopy (PE) | [4] |

| Ionization Energy (IE) | 8.64 ± 0.03 | eV | Photoionization (PI) | [4] |

| Ideal Gas Heat Capacity (Cp,gas) | Not Experimentally Determined | J/mol·K | - | - |

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of thermochemical data. The following sections outline the general procedures for the key experiments cited in this guide.

Hydrogenation Calorimetry

The enthalpy of hydrogenation of this compound was determined using reaction calorimetry. This technique measures the heat released during the catalytic hydrogenation of the compound.

General Protocol:

-

Calorimeter Calibration: The calorimeter is first calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.

-

Sample Preparation: A precise mass of this compound is dissolved in a suitable solvent, such as glacial acetic acid, and placed in the calorimeter vessel.

-

Catalyst Introduction: A hydrogenation catalyst, typically a platinum or palladium-based catalyst, is introduced into the vessel.

-

Hydrogenation Reaction: The vessel is purged with hydrogen gas, and the reaction is initiated. The temperature change of the system is monitored as the hydrogenation of the double bonds in this compound proceeds, releasing heat.

-

Data Analysis: The total heat evolved is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of hydrogenation is then determined by dividing the heat evolved by the number of moles of the reactant.

Isomerization Equilibration

The relative thermodynamic stabilities of cyclooctadiene isomers were determined by measuring the equilibrium concentrations of the isomers at a given temperature.

General Protocol:

-

Sample Preparation: A sample of this compound is placed in a sealed reaction vessel, often with a catalyst that facilitates isomerization.

-

Equilibration: The vessel is maintained at a constant temperature to allow the isomerization reactions to reach equilibrium.

-

Sampling and Analysis: Aliquots of the reaction mixture are periodically taken and analyzed, typically by gas chromatography, to determine the relative concentrations of the different cyclooctadiene isomers.

-

Equilibrium Constant Calculation: Once the concentrations of the isomers remain constant over time, the equilibrium constant (Keq) for each isomerization reaction is calculated.

-

Thermodynamic Parameter Determination: The standard Gibbs free energy change (ΔG°) for the isomerization is calculated from the equilibrium constant using the equation ΔG° = -RTln(Keq). The enthalpy change (ΔH°) can then be determined by studying the temperature dependence of the equilibrium constant (van't Hoff equation).

Visualizations

The following diagrams illustrate key chemical processes involving this compound.

References

A Comprehensive Guide to the Discovery and Synthesis of 1,4-Cyclooctadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclooctadiene (1,4-COD) is a cyclic olefin that has garnered significant interest in various fields of chemistry, including organometallic chemistry, polymer science, and as a building block in the synthesis of complex organic molecules. Its unique eight-membered ring structure and the positioning of its double bonds make it a valuable precursor for a range of chemical transformations. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this compound, offering detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

Historical Perspective

The journey to synthesize and understand cyclooctadiene isomers began in the mid-20th century. Early pioneering work by chemists in the field of organometallic chemistry and polymerization laid the groundwork for the eventual isolation and targeted synthesis of this compound.

A foundational moment in the chemistry of medium-sized rings was the work of Karl Ziegler and H. Wilms in 1950 . In their seminal paper in Liebigs Annalen der Chemie, they described the synthesis of cyclooctene and cyclooctadiene isomers.[1][2] While their work primarily focused on the dimerization of butadiene to form 1,5-cyclooctadiene using nickel-based catalysts, it opened the door to the exploration of other cyclooctadiene isomers.

Subsequent research focused on accessing the less common 1,4-isomer, which was not the primary product of butadiene dimerization. This led to the development of two main strategies: the rearrangement of the readily available 1,3-cyclooctadiene and the isomerization of the thermodynamically more stable 1,5-cyclooctadiene.

Key Synthetic Methodologies

This section details the core synthetic strategies that have been developed for the preparation of this compound, providing experimental protocols for each.

Synthesis from 1,3-Cyclooctadiene via Allylic Bromination and Reduction

A significant breakthrough in the specific synthesis of this compound was reported by Sung Moon and Charles R. Ganz in 1969 . Their "facile synthesis" provided a practical route to 1,4-COD from the less stable 1,3-isomer.[3]

Experimental Protocol: Moon and Ganz Synthesis

Step 1: Allylic Bromination of 1,3-Cyclooctadiene

-

Materials: 1,3-Cyclooctadiene, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Carbon tetrachloride (solvent).

-

Procedure: A solution of 1,3-cyclooctadiene in carbon tetrachloride is treated with N-bromosuccinimide and a radical initiator such as benzoyl peroxide. The mixture is heated to reflux to initiate the allylic bromination. The reaction proceeds via a free-radical mechanism, leading to a mixture of brominated cyclooctadienes.

-

Work-up: After the reaction is complete, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude bromocyclooctadiene mixture.

Step 2: Reduction to this compound

-

Materials: Crude bromocyclooctadiene mixture from Step 1, Lithium aluminum hydride (LiAlH₄), Diethyl ether (solvent).

-

Procedure: The crude mixture of bromocyclooctadienes is dissolved in anhydrous diethyl ether and slowly added to a stirred suspension of lithium aluminum hydride in diethyl ether at a controlled temperature (typically 0 °C to room temperature). The hydride reduces the carbon-bromine bond.

-

Work-up: The reaction is carefully quenched with water and/or aqueous sodium hydroxide. The ethereal layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation. The resulting product is a mixture of 1,3- and this compound.

Step 3: Separation of Isomers

-

The final mixture of isomers can be separated by fractional distillation or preparative gas chromatography to yield pure this compound.

Logical Workflow for the Moon and Ganz Synthesis

Isomerization of 1,5-Cyclooctadiene

The most common and industrially relevant starting material for cyclooctadiene chemistry is 1,5-cyclooctadiene, which is readily available from the dimerization of butadiene. Consequently, methods for the isomerization of 1,5-COD to the 1,4-isomer are of great practical importance.

Nickel-Catalyzed Isomerization

A highly selective method for this transformation was developed by Yasumasa Sakakibara and colleagues in 1991 . They utilized a nickel-based catalyst system to achieve high selectivity for this compound.

Experimental Protocol: Nickel-Catalyzed Isomerization

-

Catalyst Preparation:

-

Materials: Bis(acetylacetonato)nickel(II) [Ni(acac)₂], Triethyldialuminum trichloride (Et₃Al₂Cl₃), Phosphorus ligand (e.g., a phosphite), Toluene (solvent).

-

Procedure: In a glovebox or under an inert atmosphere, a solution of Ni(acac)₂ in toluene is prepared. To this solution, the phosphorus ligand is added, followed by the dropwise addition of the Et₃Al₂Cl₃ solution at a low temperature (e.g., -20 °C). The mixture is stirred to form the active catalyst.

-

-

Isomerization Reaction:

-

Materials: 1,5-Cyclooctadiene, Prepared nickel catalyst solution.

-

Procedure: The 1,5-cyclooctadiene is added to the pre-formed catalyst solution at a controlled low temperature. The reaction mixture is stirred, and the progress of the isomerization is monitored by gas chromatography.

-

Work-up: The reaction is quenched by the addition of a protic solvent like methanol or water. The organic layer is separated, washed, dried, and the solvent is removed. The resulting product is then purified by distillation to yield this compound.

-

Evolution of Cyclooctadiene Synthesis

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described above, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of this compound from 1,3-Cyclooctadiene (Moon and Ganz Method)

| Parameter | Value | Reference |

| Starting Material | 1,3-Cyclooctadiene | [3] |

| Reagents | NBS, Benzoyl peroxide, LiAlH₄ | [3] |

| Solvent | Carbon tetrachloride, Diethyl ether | [3] |

| Reaction Temperature | Reflux (Bromination), 0 °C to RT (Reduction) | [3] |

| Yield of 1,4-COD | ~50% in the crude mixture | [3] |

| Purity | High purity after separation | [3] |

Table 2: Nickel-Catalyzed Isomerization of 1,5-Cyclooctadiene to this compound (Sakakibara et al. Method)

| Parameter | Value | Reference |

| Starting Material | 1,5-Cyclooctadiene | |

| Catalyst System | Ni(acac)₂ / Et₃Al₂Cl₃ / Phosphite Ligand | |

| Solvent | Toluene | |

| Reaction Temperature | -10 °C to 0 °C | |

| Catalyst Loading | Varies with ligand and conditions | |

| Selectivity for 1,4-COD | Up to 98% | |

| Conversion of 1,5-COD | Up to 95% |

Other Synthetic Approaches

While the two methods detailed above are the most prominent, other strategies for the synthesis of this compound have been explored.

-

Ziegler-Natta Catalysis: While primarily known for polymerization, Ziegler-Natta type catalysts, which are typically composed of a transition metal compound and an organoaluminum co-catalyst, can also effect the dimerization and oligomerization of dienes.[4] The direct, selective synthesis of this compound using these systems is less common, with 1,5-cyclooctadiene often being the major product from butadiene. However, modification of the catalyst components can influence the product distribution.

-

Photochemical Isomerization: The isomerization of cyclooctadiene isomers can also be induced photochemically.[5][6] By using specific photosensitizers and light sources, it is possible to promote the conversion of other cyclooctadiene isomers to the 1,4-diene. However, these methods often lead to complex mixtures of products and are typically of more academic than preparative interest.

Conclusion

The synthesis of this compound has evolved from being a minor, difficult-to-isolate byproduct to a readily accessible chemical through the development of targeted synthetic strategies. The rearrangement of 1,3-cyclooctadiene and the selective isomerization of the abundant 1,5-isomer represent the most significant and practical approaches to date. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic routes is crucial for the efficient utilization of this compound as a versatile building block in the creation of novel and complex molecular architectures. The choice of synthetic method will depend on the desired scale, purity requirements, and the availability of starting materials and reagents.

References

cis,cis-1,4-Cyclooctadiene stereoisomer properties

An In-depth Technical Guide on the Properties of cis,cis-1,4-Cyclooctadiene

Introduction

1,4-Cyclooctadiene (C₈H₁₂) is an eight-membered cyclic diene that exists as multiple stereoisomers, including cis,cis-, cis,trans-, and trans,trans- forms. The cis,cis- isomer, formally named (1Z,4Z)-cycloocta-1,4-diene, is a significant compound in synthetic and organometallic chemistry. Its unique conformational flexibility and reactivity make it a valuable starting material and ligand. This guide provides a comprehensive overview of the core properties of cis,cis-1,4-cyclooctadiene, focusing on its physicochemical characteristics, conformational dynamics, and relevant experimental methodologies, tailored for researchers in chemistry and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of cis,cis-1,4-cyclooctadiene are summarized below. These data are critical for its application in experimental settings, providing insights into its handling, reactivity, and structural identification.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | [1][2][3] |

| Molecular Weight | 108.18 g/mol | [1][2][4] |

| CAS Registry Number | 16327-22-3 | [1][2][3] |

| Boiling Point | 57-58 °C (at 35 mmHg) | [5] |

| Ionization Energy | 8.50 - 8.64 eV | [6] |

| Enthalpy of Reaction (ΔrH°) | -2.8 ± 0.8 kJ/mol (for 1,5-isomer → 1,4-isomer equilibrium) | [2] |

| ¹³C NMR (CDCl₃) | See SpectraBase for full spectrum details. | [7] |

| Kovats Retention Index | 909.5 (OV-1 column, 100 °C) | [8] |

Conformational Analysis

The eight-membered ring of cis,cis-1,4-cyclooctadiene imparts significant conformational flexibility. Extensive studies using dynamic nuclear magnetic resonance (NMR) spectroscopy and strain-energy calculations have revealed that it does not exist in a single, rigid conformation but rather as a dynamic equilibrium between two primary forms.[9]

-

Twist-Boat (TB): This is the major conformer, accounting for approximately 70-85% of the population in solution. It is a flexible conformation.[10]

-

Boat-Chair (BC): This is the minor, more rigid conformer.[10]

The two conformers have nearly identical energies, with a relatively low energy barrier for interconversion. The experimental free energy barrier for the twist-boat to boat-chair conversion has been determined to be 8.0 kcal/mol, which is in good agreement with the calculated strain energy barrier of 9.0 kcal/mol.[10] This dynamic behavior is crucial when considering the molecule's role as a ligand in coordination chemistry or as a reactant in stereoselective synthesis.

Experimental Protocols

Synthesis of cis,cis-1,4-Cyclooctadiene

A facile and efficient method for the preparation of high-purity cis,cis-1,4-cyclooctadiene involves the silver ion-catalyzed rearrangement of a mixture of 1,3- and 1,5-cyclooctadiene.[5]

Methodology:

-

Reaction Setup: A mixture containing 1,3-cyclooctadiene is combined with a 50% aqueous silver nitrate (AgNO₃) solution. The silver ions coordinate to the double bonds, facilitating an allylic rearrangement.

-

Reaction Execution: The biphasic solution is stirred vigorously to ensure efficient contact between the organic dienes and the aqueous catalyst phase. The reaction progress can be monitored using gas chromatography (GC).

-

Workup and Extraction: Upon completion, the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ether) to recover any dissolved product.

-

Purification: The combined organic extracts are washed, dried over a desiccant like magnesium sulfate (MgSO₄), and the solvent is removed via distillation.

-

Final Distillation: The crude product is purified by vacuum distillation to yield cis,cis-1,4-cyclooctadiene with a purity often exceeding 99%.[5]

Characterization via Dynamic NMR Spectroscopy

The conformational dynamics of cis,cis-1,4-cyclooctadiene are primarily investigated using variable-temperature ¹³C NMR spectroscopy.[10]

Methodology:

-

Sample Preparation: A solution of the diene is prepared in a suitable low-freezing solvent mixture, such as CHFCl₂-CHF₂Cl, which allows for measurements down to -180 °C.

-

Data Acquisition: ¹³C NMR spectra are recorded at a range of temperatures, typically from -10 °C down to -150 °C or lower.

-

Spectral Analysis: At higher temperatures (e.g., -50 °C), the rapid interconversion between the twist-boat and boat-chair conformers results in averaged signals, leading to a simple spectrum. As the temperature is lowered, the rate of interconversion slows down significantly.

-

Coalescence and Splitting: Below a certain temperature (the coalescence point, around -100 °C), the signals for the individual conformers begin to resolve. At very low temperatures (e.g., -140 °C), distinct sets of peaks for the major (twist-boat) and minor (boat-chair) conformers are observed.[10]

-

Line-Shape Analysis: By analyzing the changes in the spectral line shapes as a function of temperature, the rate constants for the conformational interconversion can be calculated. This analysis allows for the determination of the activation energy barrier (ΔG‡) for the process.

Visualizations

The following diagrams illustrate the stereoisomeric relationships and a typical experimental workflow for cis,cis-1,4-cyclooctadiene.

Caption: Stereoisomers of this compound.

Caption: Workflow for cis,cis-1,4-cyclooctadiene synthesis.

References

- 1. This compound, (Z,Z)- | C8H12 | CID 5367363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (Z,Z)- [webbook.nist.gov]

- 3. This compound, (Z,Z)- [webbook.nist.gov]

- 4. This compound | C8H12 | CID 136838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound (CAS 1073-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound, (Z,Z)- [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

A Technical Guide to the Solubility of 1,4-Cyclooctadiene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Cyclooctadiene (CAS No: 1073-07-0), a cyclic olefin of interest in organic synthesis and materials science. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines its predicted solubility based on fundamental chemical principles. Furthermore, it provides a detailed experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound is a cyclic hydrocarbon with the molecular formula C8H12 and a molecular weight of 108.18 g/mol .[1][2] Its structure consists of an eight-membered ring containing two non-conjugated double bonds. As a nonpolar hydrocarbon, its solubility is primarily governed by the "like dissolves like" principle, indicating a higher affinity for nonpolar or weakly polar organic solvents. Key physical properties are summarized below.

| Property | Value |

| Molecular Formula | C8H12 |

| Molecular Weight | 108.18 g/mol [1][2] |

| Melting Point | -53°C[3] |

| Boiling Point | 147.85°C (approximate)[3] |

| Density | 0.8754 g/cm³[3] |

Predicted Solubility Characteristics

Based on its nonpolar nature, this compound is expected to be highly soluble or miscible with other nonpolar and weakly polar organic solvents due to favorable van der Waals interactions. Conversely, its solubility is predicted to be low in highly polar solvents. The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| n-Hexane | C6H14 | Nonpolar | Miscible | Both are nonpolar hydrocarbons, leading to strong van der Waals forces. |

| Toluene | C7H8 | Nonpolar | Miscible | An aromatic hydrocarbon that readily dissolves other nonpolar compounds. |

| Diethyl Ether | C4H10O | Weakly Polar | High / Miscible | The low polarity allows for effective solvation of hydrocarbons. |

| Chloroform | CHCl3 | Weakly Polar | High / Miscible | Capable of dissolving a broad range of organic compounds, including nonpolar ones. |

| Ethyl Acetate | C4H8O2 | Moderately Polar | Moderate / High | Expected to be a good solvent, though slightly less effective than purely nonpolar solvents. |

| Acetone | C3H6O | Polar Aprotic | Moderate | Its polarity may limit complete miscibility compared to nonpolar solvents. |

| Ethanol | C2H6O | Polar Protic | Low / Moderate | The presence of a hydroxyl group and hydrogen bonding makes it less compatible with nonpolar solutes. |

| Methanol | CH4O | Polar Protic | Low | Higher polarity than ethanol, resulting in lower expected solubility for a nonpolar solute. |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | Polar Aprotic | Very Low | The high polarity makes it a poor solvent for hydrocarbons. |

| Water | H2O | Very High / Polar | Insoluble | As a nonpolar hydrocarbon, it is immiscible with water. The related isomer 1,5-Cyclooctadiene is reported as insoluble in water.[4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method can be employed. This protocol is designed to determine the solubility of this compound in a given organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or heating block

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying glassware

2. Experimental Procedure:

-

Preparation: Ensure all glassware is clean and dry. Prepare a series of vials for each solvent to be tested.

-

Sample Addition: Add a known volume of the selected organic solvent to each vial.

-

Solute Addition: Add an excess amount of this compound to each vial to create a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled environment (e.g., water bath) set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow any undissolved solute to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated/cooled pipette to the experimental temperature. Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied if the solvent is non-volatile, but care must be taken not to evaporate the this compound.

-

Mass Determination: Once the solvent has completely evaporated, re-weigh the vial containing the dissolved this compound.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn) * 100

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility.

-

Report the average solubility and standard deviation.

-

Record the experimental temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 1,4-Cyclooctadiene as a Ligand in Catalysis

A Note on Isomerization: 1,4- vs. 1,5-Cyclooctadiene

While 1,4-cyclooctadiene can be utilized as a ligand in transition metal catalysis, it is important for researchers to be aware of its propensity to isomerize to the more thermodynamically stable cis,cis-1,5-cyclooctadiene in the presence of many transition metal complexes. This isomerization is a common phenomenon, and as such, 1,5-cyclooctadiene (commonly abbreviated as COD) is the more extensively studied and utilized ligand in catalysis. In many catalytic systems involving rhodium, iridium, ruthenium, and molybdenum, other cyclooctadiene isomers will rearrange to the 1,5-isomer, which then acts as a key component of the catalyst or precatalyst.[1] Therefore, these application notes will focus on the well-established catalytic applications of 1,5-cyclooctadiene metal complexes, which are often formed in situ from other isomers or used directly as stable precatalysts.

Introduction to Cyclooctadiene Ligands in Catalysis

cis,cis-1,5-Cyclooctadiene (1,5-COD) is a versatile and widely employed ligand in the field of homogeneous catalysis. Its ability to coordinate to a variety of transition metals as a stable, bidentate ligand makes it an excellent component for the synthesis of highly active catalyst precursors.[2] Metal complexes of 1,5-COD, particularly with rhodium and iridium, are fundamental in a range of catalytic transformations, including asymmetric hydrogenation and carbon-hydrogen (C-H) bond activation.[2] These reactions are of significant importance in the synthesis of fine chemicals, pharmaceuticals, and other high-value organic molecules.[2] The 1,5-COD ligand is readily displaced by substrates and other reactants, initiating the catalytic cycle.[2]

Key Applications of 1,5-Cyclooctadiene Metal Complexes

Two of the most prominent applications of 1,5-COD metal complexes are in rhodium-catalyzed asymmetric hydrogenation and iridium-catalyzed aromatic C-H borylation.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes containing the 1,5-cyclooctadiene ligand serve as highly effective precatalysts for the asymmetric hydrogenation of prochiral olefins. In the presence of a chiral phosphine ligand, these complexes form active catalysts capable of delivering hydrogen with high enantioselectivity, a critical process in the synthesis of chiral drugs.[2] A widely used and commercially available precatalyst for these transformations is chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂.[2]

Quantitative Data for Rhodium-Catalyzed Asymmetric Hydrogenation

| Entry | Substrate | Chiral Ligand | S/C Ratio | Solvent | Pressure (atm H₂) | Temp. (°C) | Conv. (%) | ee (%) |

| 1 | Methyl (Z)-2-acetamidocinnamate | (S,S)-Et-DuPhos | 100 | MeOH | 1 | 25 | >99 | 99 |

| 2 | Methyl 2-acetamidoacrylate | (R,R)-Me-BPE | 1000 | MeOH | 10 | 25 | 100 | >99 |

| 3 | N-(1-phenylvinyl)acetamide | (R)-BINAP | 100 | THF/MeOH | 50 | 50 | >95 | 96 |

| 4 | Tetrasubstituted Enamine | (2S,4S)-ptbp-skewphos | 20 | 2-propanol | 10 | 50 | 100 | 97 |

Iridium-Catalyzed Aromatic C-H Borylation

Iridium complexes featuring the 1,5-cyclooctadiene ligand are highly effective catalysts for the borylation of aromatic C-H bonds. This reaction enables the direct conversion of typically unreactive C-H bonds into valuable C-B bonds, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The use of [Ir(COD)Cl]₂ or its methoxy derivative [Ir(COD)OMe]₂ in combination with a bipyridine or phenanthroline ligand is a common catalytic system for this transformation.[2]

Quantitative Data for Iridium-Catalyzed Aromatic C-H Borylation

| Entry | Substrate | Ligand | S/C Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzene | 4,4'-di-tert-butyl-2,2'-bipyridine | 50 | Cyclohexane | 80 | 16 | 98 |

| 2 | 1,3-Dichlorobenzene | 3,4,7,8-tetramethyl-1,10-phenanthroline | 50 | Cyclohexane | 100 | 16 | 95 |

| 3 | Anisole | 4,4'-di-tert-butyl-2,2'-bipyridine | 100 | Tetrahydrofuran | 80 | 24 | 85 |

| 4 | 1-Methylnaphthalene | 4,4'-di-tert-butyl-2,2'-bipyridine | 50 | Cyclohexane | 80 | 16 | 90 (β-selective) |

Experimental Protocols

Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂)

This protocol describes the synthesis of the common rhodium precatalyst.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·3H₂O)

-

1,5-Cyclooctadiene (COD)

-

Ethanol

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RhCl₃·3H₂O, an excess of 1,5-cyclooctadiene, ethanol, and water.

-

Add sodium carbonate to the mixture.

-

Under an inert atmosphere, heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The product, a yellow-orange solid, will precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Prochiral Alkene

This protocol provides a general method for the asymmetric hydrogenation of a prochiral alkene using a [Rh(COD)Cl]₂ precatalyst.

Materials:

-

[Rh(COD)Cl]₂

-

Chiral phosphine ligand

-

Substrate (e.g., Methyl (Z)-2-acetamidocinnamate)

-

Anhydrous, degassed solvent (e.g., methanol)

-

Schlenk flask or autoclave

-

Hydrogen gas source

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ and the chiral phosphine ligand in the anhydrous, degassed solvent to form the precatalyst solution. Stir for 15-30 minutes at room temperature.

-

Add the substrate to the flask.

-

Seal the flask or autoclave and purge several times with hydrogen gas.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).

-

Carefully vent the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)

This protocol describes the synthesis of the common iridium precatalyst.

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·3H₂O)

-

1,5-Cyclooctadiene (COD)

-

Alcohol solvent (e.g., ethanol or isopropanol)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, combine IrCl₃·3H₂O and an excess of 1,5-cyclooctadiene in the alcohol solvent.

-

Heat the mixture to reflux with stirring. During this process, Ir(III) is reduced to Ir(I).

-

After the reaction is complete (indicated by the precipitation of the product), cool the mixture to room temperature.

-

Collect the orange-red solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 4: General Procedure for Iridium-Catalyzed C-H Borylation of an Arene

This protocol provides a general method for the C-H borylation of an aromatic substrate.

Materials:

-

[Ir(COD)Cl]₂ or [Ir(COD)OMe]₂

-

Bipyridine or phenanthroline ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Aromatic substrate

-

Anhydrous, degassed solvent (e.g., cyclohexane or THF)

-

Schlenk tube or other sealed reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the iridium precatalyst, the ligand, B₂pin₂, and the aromatic substrate.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 80 °C) for the required time.

-

Monitor the reaction progress by GC-MS or NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Visualizations

References

Application of 1,4-Cyclooctadiene in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclooctadiene (1,4-COD), a cyclic olefin, serves as a versatile monomer in polymer chemistry, primarily utilized in Ring-Opening Metathesis Polymerization (ROMP) and Ziegler-Natta polymerization. The resulting polymers, poly(cyclooctadiene) (PCOD) and its copolymers, possess a unique combination of properties that make them valuable in a range of applications, from specialty elastomers to precursors for functionalized materials. The unsaturation in the polymer backbone provides a reactive handle for post-polymerization modifications, allowing for the tailoring of material properties for specific needs, including potential applications in the biomedical field. This document provides detailed application notes and experimental protocols for the polymerization of this compound.

Key Applications

Polymers derived from this compound find applications in several areas:

-

Elastomers: PCOD exhibits elastomeric properties, making it suitable for applications requiring flexibility and resilience.

-

Precursors to Functional Polymers: The double bonds in the PCOD backbone can be chemically modified, for instance, through epoxidation followed by hydrolysis, to yield head-to-head poly(vinyl alcohol) (hh-PVOH), a polymer with potential biomedical applications.[1]

-

Toughening Agents: Copolymers of 1,4-COD with other monomers can be used to enhance the mechanical properties of brittle polymers.

-

Surface Modification: Surface-initiated ROMP (SiROMP) of 1,4-COD allows for the grafting of PCOD films onto various substrates, altering their surface properties.[1]

Polymerization Methods

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the polymerization of cyclic olefins, including this compound. It is a chain-growth polymerization mediated by transition metal carbene complexes, most notably Grubbs' and Schrock's catalysts. The primary driving force for the polymerization of cyclic olefins is the relief of ring strain.[2]

Mechanism: The polymerization is initiated by the reaction of a metal carbene with the double bond of the cyclic monomer. This reaction forms a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal carbene attached to the growing polymer chain. This process repeats, propagating the polymer chain.

Catalysts: Ruthenium-based Grubbs' catalysts (first, second, and third generation) are commonly employed for the ROMP of 1,4-COD due to their tolerance to various functional groups and reaction conditions.

| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Reference |

| Grubbs' 2nd Gen. | 100:1 | CH2Cl2 | RT | - | - | - | - | [3] |

| Grubbs' 2nd Gen. | 500:1 | DCM | 24h | ~150 | ~1.8 | - | - | [4] |

| Grubbs' 2nd Gen. | 200:1 | DCM | 24h | ~80 | ~1.7 | - | - | [4] |

| Grubbs' 2nd Gen. | 100:1 | DCM | 24h | ~50 | ~1.6 | - | - | [4] |

| Grubbs' 2nd Gen. | 50:1 | DCM | 24h | ~30 | ~1.5 | - | - | [4] |

| Grubbs' 2nd Gen. | 20:1 | DCM | 24h | ~15 | ~1.4 | - | - | [4] |

Note: '-' indicates data not available in the cited source. Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Tm = Melting temperature.

Materials:

-

This compound (COD), distilled from a suitable drying agent (e.g., calcium hydride).

-

Grubbs' second-generation catalyst.

-

Dichloromethane (CH2Cl2), anhydrous and deoxygenated.

-

Methanol (MeOH).

-

Ethyl vinyl ether (terminating agent).

-

Nitrogen or Argon gas for inert atmosphere.

-

Standard Schlenk line and glassware.

Procedure: [3]

-

Preparation: Dry all glassware in an oven overnight and cool under a stream of inert gas.

-

Catalyst Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of Grubbs' second-generation catalyst in anhydrous, deoxygenated CH2Cl2. For example, dissolve 8 mg of the catalyst in 2 mL of CH2Cl2.[3]

-

Polymerization: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of distilled this compound (e.g., 100 mg, 0.926 mmol).[3] Add the required volume of anhydrous, deoxygenated CH2Cl2 to achieve the desired monomer concentration.

-

Initiation: While stirring vigorously, inject the calculated amount of the Grubbs' catalyst solution into the monomer solution.

-

Propagation: Allow the reaction to stir at room temperature under an inert atmosphere for a specified time (e.g., 30 minutes).[3] The solution will typically become more viscous as the polymer forms.

-

Termination: To quench the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 60 minutes.[3]

-

Precipitation and Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of rapidly stirring methanol. A white powder should form.[3]

-

Purification: Collect the polymer by filtration, washing with fresh methanol.

-

Drying: Dry the polymer under vacuum to a constant weight.

-

Characterization: Characterize the resulting poly(cyclooctadiene) by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Caption: Experimental workflow for the Ring-Opening Metathesis Polymerization of this compound.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are widely used for the polymerization of olefins.[5] While extensively used for simple alkenes, their application to cyclic dienes like this compound is also possible, leading to polymers with controlled stereochemistry.

Mechanism: The polymerization mechanism involves the coordination of the olefin to the transition metal center, followed by insertion into the metal-alkyl bond. This process, known as the Cossee-Arlman mechanism, leads to the growth of the polymer chain.[6] The stereochemistry of the resulting polymer is influenced by the structure of the catalyst's active site.[6]

| Catalyst System | Monomer | Cis-1,4 Content (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |

| Nd(CF3SO3)3/Al(i-Bu)3 | Butadiene | 98.8 | - | 1.32 | - |

| Co(acac)2/AlEt2Cl | Butadiene | >95 | - | - | - |

| TiCl4/Al(i-Bu)3 | Isoprene | >96 | - | - | - |

Note: This table is illustrative for diene polymerization and not specific to this compound.

Materials:

-

This compound (COD), purified and dried.

-

Titanium tetrachloride (TiCl4) or other transition metal halide.

-

Triethylaluminum (Al(C2H5)3) or other organoaluminum co-catalyst.

-

Anhydrous, deoxygenated solvent (e.g., toluene, heptane).

-

Methanol with a small amount of hydrochloric acid (for catalyst quenching and polymer precipitation).

-

Nitrogen or Argon gas for inert atmosphere.

-

Standard Schlenk line and glassware.

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, suspend the transition metal halide (e.g., TiCl4) in the anhydrous solvent.

-

Activation: Cool the suspension to a specific temperature (e.g., 0 °C or lower) and slowly add the organoaluminum co-catalyst while stirring. The molar ratio of the co-catalyst to the transition metal is a critical parameter. An active catalyst complex will form.

-

Polymerization: In a separate Schlenk flask, prepare a solution of this compound in the anhydrous solvent.

-

Initiation: Transfer the prepared catalyst suspension to the monomer solution at a controlled temperature.

-

Propagation: Allow the polymerization to proceed for the desired time, maintaining the temperature. The viscosity of the solution will increase as the polymer forms.

-

Termination and Precipitation: Quench the reaction by adding acidified methanol. This will deactivate the catalyst and precipitate the polymer.

-

Purification: Filter the polymer and wash it thoroughly with methanol to remove catalyst residues.

-

Drying: Dry the polymer under vacuum.

-

Characterization: Analyze the polymer using GPC, NMR, and other relevant techniques to determine its molecular weight, microstructure, and thermal properties.

Caption: Simplified logical relationship of Ziegler-Natta polymerization of this compound.

Safety Precautions

-

This compound is flammable and may be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Grubbs' catalysts and Ziegler-Natta catalysts are air and moisture sensitive. All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.

-

Organoaluminum compounds used in Ziegler-Natta catalysis are pyrophoric and react violently with water. Handle with extreme caution.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a valuable monomer in polymer synthesis, offering routes to a variety of polymers with tunable properties. Both Ring-Opening Metathesis Polymerization and Ziegler-Natta polymerization provide effective methods for its polymerization. The choice of polymerization technique and catalyst system allows for control over the polymer's molecular weight, architecture, and stereochemistry, enabling the development of materials for a wide range of applications, including those in advanced materials and potentially in the biomedical field. The protocols and data presented here provide a foundation for researchers to explore the rich polymer chemistry of this compound.

References

- 1. An Efficient Approach to Surface-Initiated Ring-Opening Metathesis Polymerization of Cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20.210.105.67 [20.210.105.67]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Unsymmetrical difunctionalization of cyclooctadiene under continuous flow conditions: expanding the scope of ring opening metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols: The Reaction of 1,4-Cyclooctadiene with Iridium Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct reactions involving 1,4-cyclooctadiene (1,4-COD) with iridium precursors are not extensively documented in scientific literature. The predominant focus of iridium coordination chemistry has been on the highly stable and readily available 1,5-cyclooctadiene (1,5-COD) isomer. However, the chemistry of 1,4-COD is intrinsically linked to that of other cyclooctadiene isomers through iridium-catalyzed isomerization reactions. Under specific conditions, iridium complexes can facilitate the interconversion of cyclooctadiene isomers, a process of significant academic and synthetic interest.

These application notes provide an overview of the iridium-catalyzed isomerization of cyclooctadienes, with a particular focus on the mechanistic pathways that involve intermediates structurally related to 1,4-COD. Understanding these transformations is crucial for researchers in catalysis and organometallic synthesis, as the formation of different isomers can influence the outcome and efficiency of catalytic cycles.

Iridium-Catalyzed Isomerization of Cyclooctadienes: A Mechanistic Overview